molecular formula C26H26N2O4S B2822961 6-ethoxy-N-(4-methoxybenzyl)-3-tosylquinolin-4-amine CAS No. 899356-21-9

6-ethoxy-N-(4-methoxybenzyl)-3-tosylquinolin-4-amine

Cat. No. B2822961
M. Wt: 462.56
InChI Key: PGVDVQHWJQLHOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-ethoxy-N-(4-methoxybenzyl)-3-tosylquinolin-4-amine, also known as EMBTQ, is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent. EMBTQ belongs to the quinoline family of compounds and has a unique chemical structure that allows it to interact with biological systems in a specific manner. In

Scientific Research Applications

  • Free Radical Formation in Antioxidants : A study on 6-ethoxy-1,2-dihydro-2,2,4-trimethylquinoline (a related compound) demonstrated its existence partly in the free radical form, with the radical concentration being significantly increased by UV light exposure. This has implications for understanding the behavior of antioxidants under different conditions (Skaare & Henriksen, 1975).

  • Synthesis and Binding Studies in Pharmacology : Methoxylated 1,2,3,4-tetrahydroisoquinoliniums, derived from compounds similar to the one , have been synthesized and evaluated for their affinity for apamin-sensitive binding sites. This research is relevant in the development of pharmacological agents affecting Ca2+-activated K+ channels (Graulich et al., 2006).

  • Asymmetric Synthesis of Alkaloids : Lithium N-phenyl-N-(α-methylbenzyl)amide was used in the asymmetric synthesis of tetrahydroquinoline alkaloids, demonstrating the utility of certain synthetic methodologies in the creation of complex organic molecules, which is important in pharmaceutical research (Bentley et al., 2011).

  • Anticancer Agent Development : N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a compound structurally related to the one , was identified as a potent apoptosis inducer and an efficacious anticancer agent, demonstrating the potential of such compounds in cancer treatment (Sirisoma et al., 2009).

  • Synthesis of Schiff Bases for Biological Activities : Schiff bases derived from 1,3,4-thiadiazole compounds have been synthesized and tested for different biological properties, including cytotoxicity and antimicrobial activity. This showcases the versatility of quinoline derivatives in medicinal chemistry (Gür et al., 2020).

properties

IUPAC Name

6-ethoxy-N-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O4S/c1-4-32-21-11-14-24-23(15-21)26(28-16-19-7-9-20(31-3)10-8-19)25(17-27-24)33(29,30)22-12-5-18(2)6-13-22/h5-15,17H,4,16H2,1-3H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGVDVQHWJQLHOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)NCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-ethoxy-N-(4-methoxybenzyl)-3-tosylquinolin-4-amine

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